"N-(2-aminoethyl)-N-methylcyclohexanamine" synthesis and properties
"N-(2-aminoethyl)-N-methylcyclohexanamine" synthesis and properties
An In-depth Technical Guide on the Synthesis and Properties of N-(2-aminoethyl)-N-methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-(2-aminoethyl)-N-methylcyclohexanamine is a chemical compound for research purposes only. This document is intended for qualified professionals and does not constitute an endorsement for its use in non-laboratory settings. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Introduction
N-(2-aminoethyl)-N-methylcyclohexanamine is a diamine featuring a cyclohexyl group and an N-methyl-N-ethylamino substituent. Its structure, combining a lipophilic cycloalkane with two basic nitrogen centers, suggests its potential as a versatile building block in medicinal chemistry and materials science. The primary and secondary amine functionalities offer multiple points for derivatization, making it a candidate for the synthesis of complex molecules, including ligands for metal catalysis, and as a scaffold for novel pharmaceutical agents. This guide provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, and the physicochemical properties of the title compound and its precursors.
Proposed Synthesis: Reductive Amination
The most direct and efficient synthetic route to N-(2-aminoethyl)-N-methylcyclohexanamine is the reductive amination of cyclohexanone with N-methylethane-1,2-diamine.[1] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is subsequently reduced in situ to the desired secondary amine.[2] This method is widely favored for its operational simplicity and the use of readily available starting materials.[3]
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a common choice due to its mildness and selectivity for imines over ketones.[2] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, often under slightly acidic conditions to facilitate imine formation.[4]
Caption: Proposed synthetic pathway for N-(2-aminoethyl)-N-methylcyclohexanamine.
Experimental Protocol
The following is a generalized, representative protocol for the synthesis of N-(2-aminoethyl)-N-methylcyclohexanamine via reductive amination. Optimization may be required to achieve higher yields.
Materials:
-
Cyclohexanone
-
N-methylethane-1,2-diamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 eq.) and anhydrous dichloromethane (or DCE).
-
Amine Addition: Add N-methylethane-1,2-diamine (1.0-1.2 eq.) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the imine/enamine intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq.) to the stirring mixture in portions. The reaction is often exothermic, and the addition rate should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the pure N-(2-aminoethyl)-N-methylcyclohexanamine.
Caption: General experimental workflow for the synthesis.
Physicochemical Properties
Direct experimental data for N-(2-aminoethyl)-N-methylcyclohexanamine is limited. The following table summarizes the known properties of the reactants and a structurally related compound, along with estimated properties for the target molecule.
| Property | Cyclohexanone | N-methylethane-1,2-diamine | N-methylcyclohexylamine | N-(2-aminoethyl)-N-methylcyclohexanamine |
| CAS Number | 108-94-1 | 109-81-9 | 100-60-7 | 245487-33-6[5] |
| Molecular Formula | C₆H₁₀O | C₃H₁₀N₂[6][7] | C₇H₁₅N[8] | C₉H₂₀N₂[5] |
| Molecular Weight ( g/mol ) | 98.14 | 74.12[6] | 113.20[8][9] | 156.27[5] |
| Appearance | Colorless oily liquid | Colorless to slightly yellow liquid[6] | Colorless to pale yellow liquid[8] | Colorless to pale yellow liquid (Predicted) |
| Boiling Point (°C) | 155.6 | 114-117[6] | 150-160[8] | ~180-200 (Estimated) |
| Density (g/cm³) | 0.947 | 0.850[6] | ~0.85-0.90[8] | ~0.88-0.92 (Estimated) |
| Solubility | Sparingly soluble in water; miscible with organic solvents | Soluble in water and alcohols[5] | Slightly soluble in water; soluble in organic solvents[8] | Soluble in water and polar organic solvents (Predicted) |
| Flash Point (°C) | 44 | ~41 (106 °F)[6] | 45 | N/A |
| Refractive Index (n²⁰/D) | 1.450 | 1.4395[6] | ~1.456 | N/A |
Properties for the target compound are estimated based on its structure and data from related compounds.
Safety and Handling
Hazard Identification:
-
N-(2-aminoethyl)-N-methylcyclohexanamine is classified as harmful if swallowed and causes serious eye damage.[10]
-
Based on structurally similar amines, it is expected to be corrosive and may cause severe skin burns.[11] It may also be flammable.[11]
Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or mist.[12] Keep away from heat, sparks, and open flames.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]
-
Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.[11]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gctlc.org [gctlc.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 109-81-9 CAS MSDS (N-METHYLETHYLENEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. N-Methylethylenediamine | C3H10N2 | CID 8014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]
- 9. Cyclohexanamine, N-methyl- (CAS 100-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. chemical-label.com [chemical-label.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
